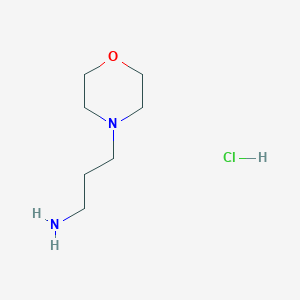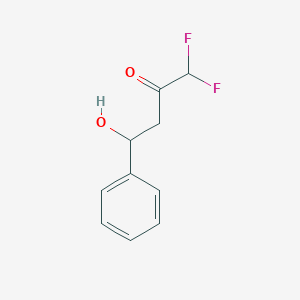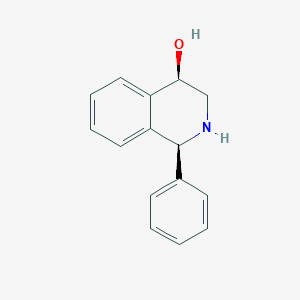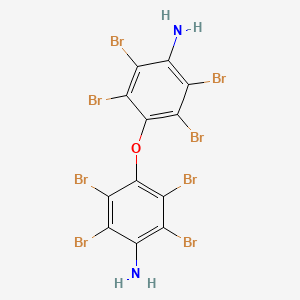
4,4'-oxybis-2,3,5,6-tetrabromo-Benzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-oxybis-2,3,5,6-tetrabromo-Benzenamine is a brominated flame retardant compound. It is known for its high molecular weight and its application in the synthesis of polybrominated diphenyl ethers, which are used as flame retardants in various consumer products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-oxybis-2,3,5,6-tetrabromo-Benzenamine typically involves the bromination of 4,4’-oxybis-Benzenamine. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of 4,4’-oxybis-2,3,5,6-tetrabromo-Benzenamine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-oxybis-2,3,5,6-tetrabromo-Benzenamine undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles, leading to the formation of substituted derivatives.
Oxidation Reactions: Can be oxidized under specific conditions to form quinones or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution Reactions: Substituted derivatives of 4,4’-oxybis-2,3,5,6-tetrabromo-Benzenamine.
Oxidation Reactions: Quinones or other oxidized products.
Applications De Recherche Scientifique
4,4’-oxybis-2,3,5,6-tetrabromo-Benzenamine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of polybrominated diphenyl ethers.
Biology: Studied for its potential effects on biological systems, including its role as an environmental pollutant.
Medicine: Investigated for its potential toxicological effects and its impact on human health.
Industry: Widely used as a flame retardant in consumer products to enhance fire safety.
Mécanisme D'action
The mechanism of action of 4,4’-oxybis-2,3,5,6-tetrabromo-Benzenamine involves its interaction with various molecular targets and pathways. As a flame retardant, it works by releasing bromine radicals that interfere with the combustion process, thereby inhibiting the spread of fire .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-oxybis-Benzenamine: The parent compound, which lacks the bromine atoms.
Polybrominated Diphenyl Ethers: A class of compounds that includes 4,4’-oxybis-2,3,5,6-tetrabromo-Benzenamine as an intermediate.
Uniqueness
4,4’-oxybis-2,3,5,6-tetrabromo-Benzenamine is unique due to its high bromine content, which enhances its flame retardant properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C12H4Br8N2O |
|---|---|
Poids moléculaire |
831.4 g/mol |
Nom IUPAC |
4-(4-amino-2,3,5,6-tetrabromophenoxy)-2,3,5,6-tetrabromoaniline |
InChI |
InChI=1S/C12H4Br8N2O/c13-1-5(17)11(6(18)2(14)9(1)21)23-12-7(19)3(15)10(22)4(16)8(12)20/h21-22H2 |
Clé InChI |
FRNQBIOEFIVZQG-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)N)Br)Br)Br)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


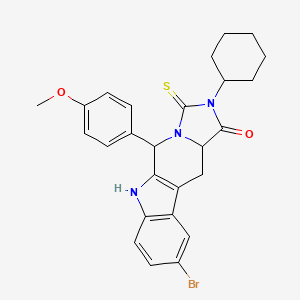
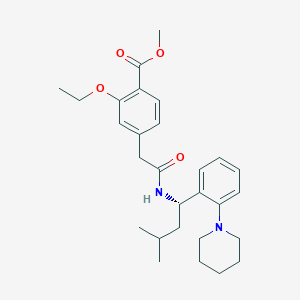
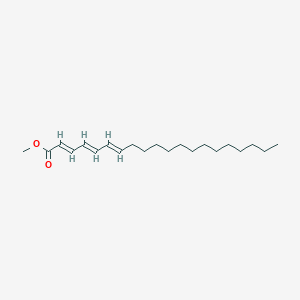
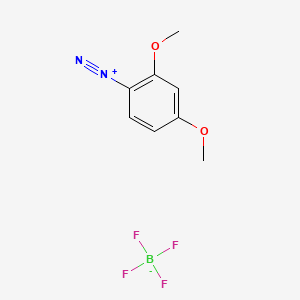
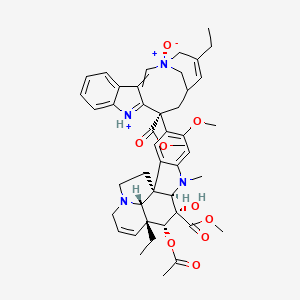
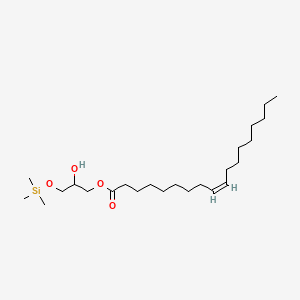
![2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13409454.png)
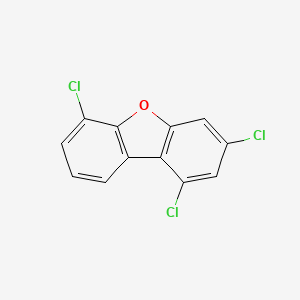
![N-[(3beta)-24-Oxo-3-(sulfooxy)chol-5-en-24-yl]-glycine Disodium Salt](/img/structure/B13409459.png)

![6-isothiocyanatospiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-1-one](/img/structure/B13409463.png)
